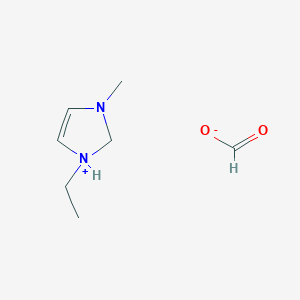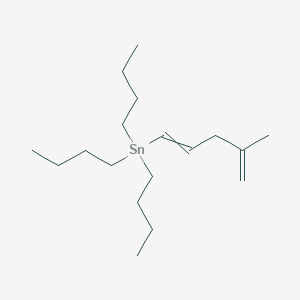![molecular formula C11H13N3O5 B15160208 ({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid CAS No. 675583-35-4](/img/structure/B15160208.png)
({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid: is a synthetic organic compound characterized by its unique triazine ring structure substituted with allyloxy groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Allyloxy Groups: The triazine core is then reacted with allyl alcohol in the presence of a base, such as sodium hydroxide, to introduce the allyloxy groups.
Introduction of the Acetic Acid Moiety: Finally, the compound is treated with chloroacetic acid under basic conditions to attach the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The allyloxy groups can undergo oxidation reactions to form corresponding epoxides or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Epoxides or Aldehydes: From oxidation of allyloxy groups.
Hydrogenated Triazine Derivatives: From reduction of the triazine ring.
Substituted Triazine Compounds: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of advanced materials, such as polymers and coatings.
- Employed in the development of specialty chemicals for various applications.
Mecanismo De Acción
The mechanism by which ({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxy and acetic acid groups may enhance the compound’s binding affinity and specificity for these targets. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)butyric acid: Contains a butyric acid group.
Uniqueness:
- The presence of the acetic acid moiety in ({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid may confer unique properties, such as enhanced solubility and reactivity.
- The specific substitution pattern on the triazine ring can influence the compound’s chemical behavior and biological activity, making it distinct from its analogs.
Propiedades
Número CAS |
675583-35-4 |
|---|---|
Fórmula molecular |
C11H13N3O5 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]oxy]acetic acid |
InChI |
InChI=1S/C11H13N3O5/c1-3-5-17-9-12-10(18-6-4-2)14-11(13-9)19-7-8(15)16/h3-4H,1-2,5-7H2,(H,15,16) |
Clave InChI |
DHLRVQFSVZFSFA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=NC(=NC(=N1)OCC(=O)O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)


![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)


![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)

